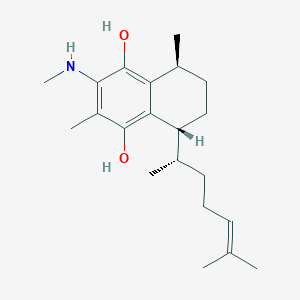

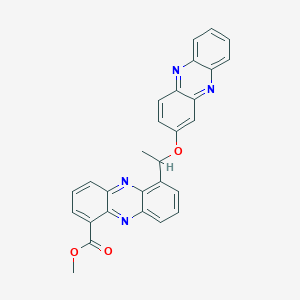

S-beta-D-glucosyl-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-beta-D-glucosyl-L-cysteine is a S-glycosyl-L-cysteine and a thiosugar.

Scientific Research Applications

Metabolism and Nutritional Implications

- L-Cysteine Metabolism and Nutrition : L-cysteine plays a crucial role in cellular homeostasis, being a precursor for protein synthesis, and for the production of reduced glutathione (GSH), hydrogen sulfide (H₂S), and taurine. It is important for therapeutic and nutritional uses, particularly in improving health and well-being in animals and humans (Yin et al., 2016).

Plant and Animal Interaction

- Detoxification in Arthropods : A gene horizontally transferred from bacteria to phytophagous mites and Lepidoptera allows these arthropods to detoxify plant-produced cyanide, which involves a metabolic pathway including cysteine synthase (Wybouw et al., 2014).

Enzymatic Activities and Implications

- Gaucher Disease Mutations and Acid Beta-Glucosidase : Research on acid beta-glucosidase (GCase), which is involved in Gaucher disease, shows differential effects on active site binding due to mutations, affecting enzymatic functions including cysteine-related pathways (Liou et al., 2006).

- Cysteine Conjugate Beta-Lyase in Human Kidneys : Cysteine conjugate beta-lyase, found in rat kidney cytosol, plays a significant role in metabolizing S-cysteine conjugates of haloalkenes, with implications for understanding human health and toxicity mechanisms (Stevens et al., 1986).

Health and Disease Implications

- Glutathione Metabolism and Health : Glutathione, synthesized from cysteine, has crucial roles in antioxidant defense, nutrient metabolism, and cellular regulation. Deficiencies in glutathione, which involve cysteine metabolism, contribute to various diseases including Alzheimer's, Parkinson's, and diabetes (Wu et al., 2004).

- L-cysteine as an Excitotoxin : L-cysteine, under certain conditions, can act as an excitotoxin in the central nervous system, suggesting its potential role in neurodegenerative processes (Olney et al., 1990).

Biotechnological Production

- Corynebacterium glutamicum for L-Cysteine Production : Metabolic engineering of Corynebacterium glutamicum has shown potential for the production of L-cysteine, which is significant for nutritional supplements in animal feed (Joo et al., 2017).

Regulatory Aspects

- Regulation of Hepatic Glutathione Synthesis : The synthesis of glutathione in the liver, crucially involving cysteine, is regulated by various factors including diet, cysteine availability, and gamma-glutamylcysteine synthetase activity. This has implications for health and disease management (Lu, 1999).

properties

Molecular Formula |

C9H17NO7S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C9H17NO7S/c10-3(8(15)16)2-18-9-7(14)6(13)5(12)4(1-11)17-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7+,9-/m0/s1 |

InChI Key |

WWUVPKJYNTWYIZ-MRXKBSKTSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC[C@@H](C(=O)O)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)SCC(C(=O)O)N)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)